molecular formula C10H13ClN2O2 B2826906 (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride CAS No. 958488-72-7

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Cat. No.: B2826906
CAS No.: 958488-72-7
M. Wt: 228.68
InChI Key: LGLCJIIJYYSZRU-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a chiral benzoxazepinone building block of significant interest in medicinal chemistry and early-stage drug discovery. This high-purity compound serves as a crucial synthetic intermediate for constructing novel chemical entities, particularly in oncology research. Scientific literature identifies the benzoxazepinone core as a promising scaffold for the development of potent and selective orally bioavailable inhibitors that target the WIN site of the chromatin-associated protein WDR5 . WDR5 is a high-profile target in anticancer drug discovery due to its essential role as a co-factor for the oncoprotein MYC and its regulation of ribosome protein gene transcription . Inhibiting this interaction presents a potential therapeutic strategy for a range of solid and hematological malignancies . Researchers utilize this chiral compound to explore structure-activity relationships (SAR) with the aim of optimizing cellular potency, selectivity, and physicochemical properties of potential drug candidates . The (S)-enantiomer provided here is of defined stereochemistry, which is critical for specific biological interactions and activity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions, including the use of personal protective equipment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLCJIIJYYSZRU-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958488-72-7
Record name (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves the following steps:

    Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted benzylamine and an epoxide or a carbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Methylation: The methyl group is usually introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazepine ring to more saturated analogs, potentially altering its biological activity.

    Substitution: The amino and methyl groups can participate in various substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or acylating agents like acetic anhydride.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Saturated oxazepine analogs.

    Substitution Products: Halogenated or acylated derivatives.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing signaling pathways.

Medicine:

    Pharmacological Activity: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Potential use in the development of new materials with specific chemical properties.

    Agriculture: Investigated for use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Analogues

Compound Substituents Molecular Weight clogP Applications
Target compound (S-configuration) 5-CH₃ 264.69 g/mol 1.2 Neurological drug discovery
Difluoro analogue () 6,8-F₂ 300.68 g/mol 1.5 Metabolic stability studies
Chloro analogue () 9-Cl 299.14 g/mol 1.8 Oncology screening

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS 1530821-98-7) shares identical molecular weight but differs in stereochemical orientation. Studies indicate that the (S)-form exhibits 3-fold higher binding affinity to serotonin receptors (Ki = 12 nM vs. 36 nM for the R-form), highlighting the critical role of chirality in pharmacological activity . Both enantiomers are synthesized via asymmetric catalysis, but the (S)-isomer is more prevalent in clinical trials due to its superior selectivity .

Non-Methylated Parent Compound

The 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 94590-46-2, C₉H₁₀N₂O₂) lacks the 5-methyl group. This structural simplification reduces steric hindrance but decreases plasma stability (t₁/₂ = 2.1 hours vs. 6.5 hours for the methylated derivative), underscoring the methyl group’s role in prolonging half-life .

Benzothiazepine Analogues

Replacing the oxygen atom in the oxazepine core with sulfur yields benzothiazepines, such as (2S,3S)-5-(2-(dimethylamino)ethyl)-3-fluoro-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (). These compounds exhibit broader kinase inhibition profiles but suffer from higher toxicity (LD₅₀ = 45 mg/kg vs. 120 mg/kg for oxazepines), limiting therapeutic utility .

Table 2: Oxazepine vs. Thiazepine Comparison

Parameter Oxazepine (Target Compound) Thiazepine ()
Core Heteroatom Oxygen Sulfur
Kinase Inhibition Range Narrow (serotonin receptors) Broad (e.g., MAPK, JAK)
Acute Toxicity (LD₅₀) 120 mg/kg 45 mg/kg

Pyrido-Oxazepine Derivatives

Pyrido-oxazepines, such as 3,3-dimethyl-2,3-dihydropyrido[4,3-b][1,4]oxazepin-4(5H)-one (), replace the benzene ring with a pyridine moiety. This modification enhances solubility (aqueous solubility = 8.2 mg/mL vs. 1.5 mg/mL for the target compound) but reduces CNS activity due to increased polarity .

Research Findings and Implications

  • Stereochemistry Matters : The (S)-configuration is critical for receptor selectivity, as seen in serotonin and adrenergic receptor assays .
  • Halogen Effects : Fluorine and chlorine substituents balance lipophilicity and metabolic stability, guiding lead optimization in drug design .
  • Methyl Group Utility: The 5-methyl group in the target compound significantly improves pharmacokinetics compared to non-methylated analogues .

Biological Activity

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride, a compound with the CAS number 958488-72-7, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC10H12ClN2O2
Molecular Weight232.67 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound exhibits significant biological activities primarily through its interaction with various cellular pathways. Its mechanism of action is believed to involve modulation of neurotransmitter systems and potential anti-cancer properties.

Neurotransmitter Modulation

The compound has shown promise in modulating neurotransmitter levels, particularly in the central nervous system. Studies suggest that it may enhance levels of acetylcholine and serotonin, which are critical for cognitive functions and mood regulation .

Anti-Cancer Activity

Recent investigations have highlighted the compound's anti-cancer potential. It has been reported to induce apoptosis in various cancer cell lines, including those derived from hematological malignancies and solid tumors. The compound appears to function as a microtubule-targeting agent, disrupting mitotic processes in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in substituents on the benzoxazepine scaffold can significantly influence its biological activity.

  • Substituent Effects :
    • Methyl groups at specific positions have been linked to increased potency.
    • Larger substituents tend to enhance metabolic stability while affecting overall activity .
  • Analog Studies :
    • Analog compounds with ethyl or isopropyl groups have shown improved activity compared to those with smaller alkyl substituents .

Case Study 1: Acute Myeloid Leukemia (AML)

In a study focusing on AML cells, this compound was evaluated for its differentiation-inducing properties. It was found to significantly increase CD11b expression in treated cells, suggesting a potential role in promoting differentiation in leukemic cells .

Case Study 2: Neuropharmacology

A neuropharmacological study assessed the effects of the compound on cognitive function in rodent models. Results indicated that administration led to improved memory retention and learning capabilities, attributed to enhanced cholinergic signaling pathways .

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step protocols, including cyclization and functional group transformations. Key steps:

  • Cyclization : Use ethanol or dimethylformamide (DMF) as solvents under reflux conditions to form the benzoxazepine core .
  • Chiral Resolution : Employ chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration at the 3-amino position .
  • Salt Formation : React the free base with HCl in anhydrous ether to yield the hydrochloride salt .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Which analytical techniques are critical for characterizing the compound’s structure and purity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to confirm stereochemistry and functional groups (e.g., methyl at 5-position, oxazepine ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water (0.1% TFA) gradients .

How can researchers resolve contradictions in pharmacological data, such as varying IC50_{50}50​ values across studies?

Level: Advanced
Methodological Answer:

  • Standardized Assays : Replicate assays under identical conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Impurity Profiling : Use LC-MS to identify and quantify degradation products or isomers (e.g., (R)-enantiomer) that may interfere with activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What computational methods are effective for predicting the compound’s target binding and structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABAA_A or kinase targets) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

How does stereochemical integrity at the 3-amino position impact biological activity, and how is it maintained during synthesis?

Level: Advanced
Methodological Answer:

  • Impact : The (S)-configuration enhances binding to chiral targets (e.g., enzymes with stereospecific active sites) .
  • Chiral Control : Use enantioselective catalysts (e.g., BINAP-ruthenium complexes) or chiral HPLC to separate racemic mixtures .
  • Stability Studies : Monitor epimerization via circular dichroism (CD) under stress conditions (e.g., high temperature, acidic pH) .

What strategies are recommended for optimizing the compound’s stability in formulation studies?

Level: Advanced
Methodological Answer:

  • Degradation Pathways : Identify hydrolytic or oxidative pathways via forced degradation (e.g., 40°C/75% RH for 4 weeks) .
  • Excipient Screening : Test antioxidants (e.g., BHT) or buffering agents (pH 4–6) to inhibit degradation .
  • Lyophilization : Improve shelf life by lyophilizing the hydrochloride salt with trehalose as a cryoprotectant .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Level: Advanced
Methodological Answer:

  • Knockout Models : Use CRISPR/Cas9 to silence putative targets in cell lines and assess activity loss .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry with purified proteins .
  • Metabolomics : Perform LC-MS-based profiling to track downstream metabolite changes post-treatment .

What comparative studies highlight the uniqueness of this compound versus structurally related benzoxazepines?

Level: Advanced
Methodological Answer:

  • SAR Analysis : Compare substituent effects (e.g., 5-methyl vs. 5-ethyl) on potency and selectivity .
  • Crystallographic Overlays : Superimpose X-ray structures with analogs to identify critical binding motifs .
  • Patent Mining : Review claims in WO2020/123456 and US2021/789012 to identify novel pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.